molecular formula C10H7Cl2N3O2 B3334739 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole CAS No. 1002243-75-5

4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B3334739
CAS No.: 1002243-75-5
M. Wt: 272.08 g/mol
InChI Key: ZMMHJENKFLBBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitro-substituted Pyrazole (B372694) Scaffolds in Chemical Research

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in biologically active compounds and approved drugs. nih.govnih.gov This is due to its synthetic accessibility and its ability to serve as a framework for a wide array of therapeutic agents. nih.gov Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, analgesic, and antiviral properties. nih.govmdpi.comnih.gov They are recognized as important building blocks in the development of protein kinase inhibitors for targeted cancer therapies. nih.gov

The introduction of a nitro group onto the pyrazole scaffold is a key chemical modification. As a potent electron-withdrawing group, the nitro substituent significantly alters the electronic properties of the pyrazole ring. frontiersin.org This modification can have a profound impact on the molecule's biological efficacy. frontiersin.org For instance, research on other substituted pyrazoles has shown that the addition of electron-withdrawing groups can enhance their antinociceptive (pain-inhibiting) effects. frontiersin.org Consequently, nitro-substituted pyrazoles are a subject of considerable interest in the rational design of new therapeutic agents and advanced functional materials. nih.govnih.gov

Overview of Halogenated Pyrazole Derivatives in Synthetic Chemistry

Halogenation, the process of introducing one or more halogen atoms (e.g., fluorine, chlorine, bromine) into a molecular structure, is a common and powerful strategy in synthetic chemistry. ias.ac.inresearchgate.net In the context of pyrazole derivatives, halogen atoms can be strategically placed at various positions on the ring to fine-tune the compound's physicochemical properties. researchgate.net The inclusion of halogens can influence key parameters such as lipophilicity (the ability to dissolve in fats or lipids), metabolic stability, and the nature of binding interactions with biological targets. acs.org

Halogenated pyrazoles are also highly valuable as versatile synthetic intermediates. The halogen atom can function as a handle for further chemical modifications, such as in cross-coupling reactions, which allows for the construction of more complex molecules. The field of fluorinated pyrazoles has seen particularly significant growth, with wide-ranging applications in medicinal chemistry, agrochemicals, and coordination chemistry. acs.org The deliberate use of halogenation is therefore a fundamental tool for chemists aiming to create novel pyrazole derivatives with specific, desired characteristics. ias.ac.in

Research Rationale for Investigating 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole

The scientific interest in this compound stems from its unique combination of three structurally significant components: the foundational pyrazole scaffold, a nitro group, and two chlorine atoms. The rationale for its investigation is based on the principles of structure-activity relationship (SAR) studies, where chemists systematically alter parts of a molecule to understand how these changes affect its properties and biological activity.

Therefore, the investigation of this specific compound is driven by the goal of exploring new chemical space within the pyrazole family. By synthesizing and studying molecules with this particular arrangement of substituents, researchers aim to discover novel compounds with potentially enhanced or unique biological activities, contributing to the development of new leads for pharmaceuticals or other chemical applications. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMHJENKFLBBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole

Retrosynthetic Analysis of the 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole Scaffold

A logical retrosynthetic analysis of the target molecule suggests several potential synthetic pathways. The primary disconnections can be made at the C-Cl, C-N (nitro group), and N-C (benzyl group) bonds. This leads to three main strategic approaches for the final steps of the synthesis:

N-Alkylation: The final step could be the alkylation of a 4-chloro-3-nitro-1H-pyrazole intermediate with 4-chlorobenzyl halide. This is a convergent approach, building the core pyrazole (B372694) with the desired chloro and nitro substituents first.

Nitration: An alternative route involves the nitration of a 4-chloro-1-(4-chlorobenzyl)-1H-pyrazole precursor. The success of this strategy hinges on the regioselective introduction of the nitro group at the C3 position.

Chlorination: A third possibility is the chlorination of a 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole intermediate. This pathway's feasibility depends on achieving selective chlorination at the C4 position.

Considering the known directing effects of substituents on the pyrazole ring, where electrophilic substitution is generally favored at the C4 position, the nitration and chlorination of a pre-functionalized pyrazole present regioselectivity challenges. quora.com Therefore, the N-alkylation of a pre-formed 4-chloro-3-nitro-1H-pyrazole appears to be the most promising initial strategy.

Classical Synthetic Approaches to Pyrazole Ring Formation and Functionalization

The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This method offers a versatile entry point to a wide array of substituted pyrazoles. For the synthesis of the 4-chloro-3-nitro-1H-pyrazole intermediate, one could envision starting from a suitably substituted 1,3-dicarbonyl precursor.

Multicomponent reactions (MCRs) have emerged as a powerful extension of classical methods, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org These reactions offer advantages in terms of efficiency and atom economy. A multicomponent approach could potentially be designed to assemble the substituted pyrazole core in a more streamlined fashion.

Regioselective Chlorination and Nitration Strategies for Pyrazoles

The introduction of chloro and nitro groups onto the pyrazole ring requires careful consideration of regioselectivity.

Chlorination: The C4 position of the pyrazole ring is the most susceptible to electrophilic attack. quora.com Direct chlorination of pyrazole or N-substituted pyrazoles typically yields the 4-chloro derivative. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this transformation. researchgate.net Achieving chlorination at the C4 position in the presence of other substituents would depend on the directing effects of those groups.

Nitration: The nitration of pyrazoles can be achieved using standard nitrating agents like nitric acid in sulfuric acid. nih.gov The regiochemical outcome is highly dependent on the reaction conditions and the substituents already present on the ring. For instance, the nitration of 4-chloropyrazole has been reported to yield 4-chloro-3,5-dinitropyrazole, indicating that under forcing conditions, nitration can occur at the C3 and C5 positions. orgsyn.orgimperial.ac.uk Achieving selective mono-nitration at the C3 position would require careful optimization of the reaction conditions. One study on the synthesis of 4-nitropyrazole found that a one-pot, two-step method using fuming nitric acid and fuming sulfuric acid on pyrazole sulfate gave a high yield of the 4-nitro product. nih.gov This highlights the possibility of controlling regioselectivity through careful choice of reagents and intermediates.

N-Alkylation Strategies for Pyrazole Nitrogen with 4-chlorobenzyl Halides

The N-alkylation of pyrazoles is a well-established transformation. For the introduction of the 4-chlorobenzyl group, the reaction of the NH-pyrazole with 4-chlorobenzyl chloride or bromide in the presence of a base is the most common approach.

Alkylating AgentBaseSolventTypical Conditions
4-chlorobenzyl chlorideK₂CO₃, NaH, Et₃NDMF, Acetonitrile, THFRoom temperature to reflux
4-chlorobenzyl bromideK₂CO₃, NaHDMF, AcetonitrileRoom temperature to reflux

The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydride are often used to deprotonate the pyrazole nitrogen completely, while weaker bases like potassium carbonate can also be effective, particularly with more reactive alkylating agents.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For pyrazole synthesis, this includes the use of:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in pyrazole ring formation and functionalization reactions.

Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and can sometimes lead to improved reactivity and selectivity.

Aqueous media: Water is an ideal green solvent, and developing synthetic routes that can be performed in water is a key goal of green chemistry.

Catalytic methods: The use of catalysts, including metal catalysts and organocatalysts, can improve the efficiency and selectivity of reactions, often under milder conditions. For instance, a multi-step continuous flow synthesis of pyrazoles has been developed, showcasing a more sustainable approach to their production. scispace.com

These green chemistry principles can be applied to various steps in the synthesis of the target molecule, from the initial ring formation to the subsequent functionalization steps.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Reaction Temperature: Temperature can have a profound effect on reaction rates and selectivity. For electrophilic substitution reactions like nitration and chlorination, temperature control is crucial to avoid side reactions and the formation of polysubstituted products.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time to maximize the yield of the desired product and minimize by-product formation.

Stoichiometry of Reagents: The molar ratios of the reactants, particularly the nitrating and chlorinating agents, will be critical in controlling the degree of substitution.

Catalyst Selection: In catalytic reactions, the choice of catalyst can significantly impact the yield and selectivity. Screening different catalysts may be necessary to identify the most effective one for a particular transformation.

Chemical Reactivity and Transformation of 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole is substituted at the 1, 3, and 4 positions, leaving the C5 position as the primary site for further substitution. The electronic nature of the existing substituents profoundly influences the ring's reactivity. The nitro group at C3 and the chloro group at C4 are strong electron-withdrawing groups, which significantly deactivate the pyrazole ring towards electrophilic attack and concurrently activate it towards nucleophilic substitution at the C4 position.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

Electrophilic aromatic substitution on the pyrazole nucleus of this compound is expected to be challenging. The pyrazole ring is inherently an electron-rich heterocycle that typically undergoes electrophilic substitution, primarily at the 4-position. researchgate.netresearchgate.net However, in the target molecule, this position is already occupied by a chloro substituent. The remaining unsubstituted position is C5.

The cumulative electron-withdrawing effects of the 3-nitro group, the 4-chloro group, and the 1-(4-chlorobenzyl) group substantially reduce the electron density of the pyrazole ring, rendering it highly deactivated towards electrophilic attack. researchgate.net Reactions such as nitration, halogenation, or Friedel-Crafts acylation at the C5 position would likely require harsh reaction conditions and may result in low yields. For instance, studies on similarly complex heterocyclic systems like pyrazolotriazolopyrimidines have shown that electrophilic substitution occurs on a more activated ring when available, underscoring the deactivated nature of a substituted pyrazole ring. mdpi.com

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution
ReactionTypical ReagentsExpected Outcome for this compound
NitrationHNO₃/H₂SO₄Reaction is unlikely or requires forcing conditions to introduce a nitro group at the C5 position.
BrominationBr₂/FeBr₃Reaction is unlikely or requires forcing conditions to introduce a bromine atom at the C5 position.
Friedel-Crafts AcylationRCOCl/AlCl₃Reaction is highly unlikely due to the strongly deactivated ring.

Nucleophilic Displacement Reactions at the 4-chloro Position

The chlorine atom at the C4 position of the pyrazole ring is activated towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the strong electron-withdrawing nitro group at the adjacent C3 position, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. osti.gov This is a well-established principle in aromatic chemistry, where electron-withdrawing groups ortho or para to a leaving group facilitate nucleophilic substitution. mdpi.com

A variety of nucleophiles can be employed to displace the chloro group. For instance, reactions with amines (primary or secondary), alkoxides, and thiols are expected to proceed under relatively mild conditions to yield the corresponding 4-substituted pyrazole derivatives. Research on analogous systems, such as the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines, demonstrates the feasibility of such transformations. osti.gov Similarly, studies on 3-bromo-4-nitropyridine (B1272033) show successful nucleophilic substitution with amines. researchgate.netclockss.org

Table 2: Examples of Nucleophilic Displacement Reactions
NucleophileReagent ExampleProduct Type
AmineR₂NH (e.g., Morpholine, Piperidine)4-Amino-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole
AlkoxideNaOR (e.g., Sodium methoxide)1-(4-chlorobenzyl)-4-alkoxy-3-nitro-1H-pyrazole
ThiolateNaSR (e.g., Sodium thiophenoxide)1-(4-chlorobenzyl)-3-nitro-4-(alkyl/arylthio)-1H-pyrazole
Azide (B81097)Sodium azide (NaN₃)4-azido-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole

Reactions Involving the Nitro Group: Reduction and Condensation

The nitro group at the C3 position is readily susceptible to reduction to an amino group. This transformation is a common and versatile reaction in organic synthesis, providing access to amino-substituted heterocycles which are valuable precursors for further functionalization. researchgate.net

Several reducing agents can achieve this conversion. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a standard method. acs.org However, for substrates with other reducible functional groups, such as the chloro substituents in the target molecule, chemoselective methods are preferred. Stannous chloride (SnCl₂) in a non-acidic medium is a classic and effective reagent for the selective reduction of aromatic nitro groups. strategian.com Another mild and efficient reagent is sodium dithionite (B78146) (Na₂S₂O₄), which can chemoselectively reduce nitro groups in the presence of other functionalities. rsc.orgorganic-chemistry.orgresearchgate.netrsc.org

The resulting 3-aminopyrazole (B16455) derivative is a versatile intermediate. For example, it can be diazotized and subsequently converted into a variety of other functional groups.

Table 3: Reagents for the Reduction of the 3-Nitro Group
Reducing AgentTypical ConditionsProduct
Stannous chloride (SnCl₂)Ethanol or Ethyl acetate3-Amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole
Sodium dithionite (Na₂S₂O₄)Aqueous or biphasic systems3-Amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole
Catalytic Hydrogenation (H₂)Pd/C, Methanol/EthanolPotential for dechlorination as a side reaction.

Reactivity of the 4-chlorobenzyl Substituent

The 4-chlorobenzyl group attached to the N1 position of the pyrazole ring also presents sites for chemical modification, both at the benzylic methylene (B1212753) bridge and on the aromatic ring.

Reactions at the Benzylic Methylene Group

The benzylic methylene (CH₂) group is activated for various reactions due to its position adjacent to both the pyrazole and the chlorophenyl rings.

One significant reaction is N-debenzylation, the cleavage of the N-benzyl bond. This can be achieved through several methods. Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate (B1220265) is a common and efficient method for N-debenzylation. mdma.ch An alternative, non-hydrogenolytic method involves oxidation. For instance, treatment with potassium tert-butoxide in DMSO with an oxygen atmosphere can lead to the cleavage of the N-benzyl group, yielding the N-unsubstituted pyrazole and benzaldehyde. researchgate.net

Furthermore, the benzylic C-H bonds can be oxidized to a carbonyl group under various oxidative conditions. A range of metal-based catalysts (e.g., based on Mn, Cu, Co) in the presence of an oxidant like tert-butyl hydroperoxide can facilitate this transformation. researchgate.netnih.gov

Reactions Involving the Aromatic Chloro Substituent on the Benzyl (B1604629) Moiety

The chloro group on the benzyl ring is generally unreactive towards traditional nucleophilic aromatic substitution. Unlike the activated chloro group on the pyrazole ring, the chlorine on the phenyl ring is not activated by suitably positioned electron-withdrawing groups for an SNAr mechanism. Direct displacement with nucleophiles like amines or alkoxides would require very harsh conditions and is generally not a feasible transformation.

Modern cross-coupling reactions, however, provide a pathway to functionalize this position. For example, palladium-catalyzed reactions such as the Buchwald-Hartwig amination could potentially be used to replace the chloro group with an amine, although this falls outside the scope of direct nucleophilic displacement. mit.edu Such transformations typically require a specific catalyst system, including a palladium precursor and a suitable ligand.

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of this compound is characterized by a high degree of chemo- and regioselectivity, primarily dictated by the electronic properties of its substituents. The potent electron-withdrawing effect of the nitro group at the C3 position, coupled with the inductive effect of the chlorine atom at C4, renders the C4 and C5 positions of the pyrazole ring electron-deficient and thus activated towards nucleophilic attack.

In nucleophilic aromatic substitution (SNA_r) reactions, the chlorine atom at the C4 position serves as a good leaving group. Nucleophiles will preferentially attack this position, leading to the displacement of the chloride ion. This regioselectivity is a classic example of nucleophilic substitution on an activated heterocyclic system. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer-like complex formed during the nucleophilic attack at C4, thereby facilitating the substitution process.

For instance, in reactions with amine nucleophiles, the substitution exclusively occurs at the C4 position to yield 4-amino-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole derivatives. The reaction proceeds cleanly without competitive substitution at other positions or attack on the benzyl group.

NucleophileProductRegioselectivity
Primary Amines (R-NH2)4-(Alkyl/Aryl)amino-1-(4-chlorobenzyl)-3-nitro-1H-pyrazoleExclusive substitution at C4
Secondary Amines (R2NH)4-(Dialkyl/Diaryl)amino-1-(4-chlorobenzyl)-3-nitro-1H-pyrazoleExclusive substitution at C4
Alkoxides (RO-)4-Alkoxy-1-(4-chlorobenzyl)-3-nitro-1H-pyrazoleExclusive substitution at C4

Chemoselectivity is also a key feature of this compound's reactivity. While the pyrazole ring is activated towards nucleophilic attack, the chlorobenzyl moiety is generally unreactive under the conditions typically employed for substitutions on the pyrazole ring. Furthermore, the nitro group can undergo reduction, but this usually requires specific reducing agents and conditions, allowing for selective manipulation of the C4 position without affecting the nitro group.

Derivatization Strategies and Analog Synthesis Based on 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole

Structural Modification at the Pyrazole (B372694) C-4 Position

The chlorine atom at the C-4 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitro group at the C-3 position and the pyrazole ring nitrogens. This activation facilitates the displacement of the chloride ion by a range of nucleophiles, enabling the introduction of diverse functionalities at this position.

Common nucleophilic substitution reactions at the C-4 position include:

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) can introduce various amino substituents. These reactions are typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ethers. Sodium or potassium salts of alcohols or phenols are often used as the nucleophiles.

Thiolation: Reaction with thiols or their corresponding thiolates can be used to introduce thioether linkages.

The general scheme for these substitutions is presented below:

Table 1: Examples of Nucleophilic Substitution Reactions at the C-4 Position

Nucleophile (Nu-H)Reagent/ConditionsProduct Substituent at C-4
R-NH₂ (Amine)Base (e.g., K₂CO₃), Solvent (e.g., DMF)-NHR
R-OH (Alcohol)NaH, Solvent (e.g., THF)-OR
R-SH (Thiol)Base (e.g., NaH), Solvent (e.g., THF)-SR

These transformations allow for the synthesis of a wide array of 4-substituted-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole analogs, providing a means to systematically probe the influence of the C-4 substituent.

Structural Modification at the Pyrazole N-1 Position (Benzyl Moiety)

Modification of the N-1 substituent is typically achieved by synthesizing analogs with different benzyl (B1604629) groups rather than by modifying the existing 4-chlorobenzyl moiety. This approach involves the N-alkylation of a common precursor, 4-chloro-3-nitro-1H-pyrazole, with a variety of substituted benzyl halides.

The synthesis begins with the nitration and chlorination of pyrazole, followed by the crucial N-alkylation step. The reaction of 4-chloro-3-nitro-1H-pyrazole with a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base like potassium carbonate or sodium hydride yields the N-1 alkylated product. The regioselectivity of this alkylation is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. However, steric and electronic factors often favor the formation of one regioisomer over the other.

This strategy allows for the introduction of a wide range of substituents on the benzyl ring, including but not limited to:

Electron-donating groups (e.g., methoxy, methyl)

Electron-withdrawing groups (e.g., nitro, trifluoromethyl)

Halogens (e.g., fluoro, bromo)

Different substitution patterns (ortho, meta, para)

Table 2: Synthesis of N-1 Benzyl Moiety Analogs

Benzyl Halide (Ar-CH₂-X)Base/SolventN-1 Substituent (Ar-CH₂-)
4-Fluorobenzyl bromideK₂CO₃ / DMF4-Fluorobenzyl
4-Methylbenzyl chlorideNaH / THF4-Methylbenzyl
4-Nitrobenzyl bromideK₂CO₃ / Acetonitrile4-Nitrobenzyl
3-Chlorobenzyl chlorideCs₂CO₃ / DMF3-Chlorobenzyl

This synthetic route provides a systematic way to generate a library of analogs with diverse electronic and steric properties at the N-1 position, which is essential for structure-activity relationship studies.

Structural Modification at the Pyrazole C-3 Nitro Position

The nitro group at the C-3 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast number of subsequent derivatization possibilities. researchgate.net

Several methods are available for the reduction of aromatic nitro groups, and their applicability to the 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole scaffold is well-established in pyrazole chemistry. researchgate.net

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) under a hydrogen atmosphere. nih.gov Another effective system for nitropyrazoles is the use of Raney Nickel with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. researchgate.net

Chemical Reduction: A variety of metal-based reducing agents can be used. Common examples include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride. commonorganicchemistry.com

The resulting 3-amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole is a versatile intermediate. The newly formed amino group can undergo a wide range of reactions, including acylation, sulfonylation, and diazotization, allowing for the introduction of a diverse set of substituents at the C-3 position.

Table 3: Common Methods for the Reduction of the C-3 Nitro Group

MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C, Solvent (e.g., Ethanol)3-Amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole
Catalytic Transfer HydrogenationHydrazine hydrate, Raney-Ni, Solvent (e.g., Ethanol)3-Amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole
Metal/Acid ReductionSnCl₂·2H₂O / conc. HCl3-Amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole
Metal/Acid ReductionFe / Acetic Acid3-Amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole

Synthesis of Pyrazole-Fused Heterocyclic Systems from this compound

The derivatized pyrazole core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. A particularly important class of such compounds is the pyrazolo[3,4-d]pyrimidines, which are synthesized from 3-aminopyrazole (B16455) precursors. nih.govresearchgate.net

The synthesis starts with the reduction of the C-3 nitro group of this compound to the corresponding 3-amino derivative, as described in the previous section. This 3-amino-4-chloropyrazole intermediate possesses two adjacent functional groups—an amino group and a chloro group—that are perfectly positioned for the construction of a fused pyrimidine (B1678525) ring.

The cyclization is typically achieved by reacting the 3-aminopyrazole with a reagent that can provide the remaining atoms for the pyrimidine ring. Examples include:

Formamide (B127407) or Formic Acid: Heating with formamide or formic acid can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one skeleton.

Nitriles: Reaction with various nitriles in the presence of a base can introduce a substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine ring system. nih.gov

Isothiocyanates: Reaction with isothiocyanates followed by cyclization can lead to thione-substituted pyrazolo[3,4-d]pyrimidines.

These reactions provide access to a diverse range of bicyclic heteroaromatic compounds, significantly expanding the chemical space accessible from the initial pyrazole scaffold. rsc.orgrsc.org

Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidines

3-Aminopyrazole IntermediateReagentFused Heterocyclic Product
3-Amino-4-chloro-1-(4-chlorobenzyl)-1H-pyrazoleFormamide (HCONH₂)1-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
3-Amino-4-cyano-1-(4-chlorobenzyl)-1H-pyrazoleGuanidine1-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
3-Amino-4-carboxamido-1-(4-chlorobenzyl)-1H-pyrazoleTriethyl orthoformate, then NH₃1-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Parallel Synthesis and Library Generation of this compound Analogs

Parallel synthesis is a powerful strategy in modern medicinal chemistry for the rapid generation of large numbers of discrete compounds, known as libraries. nih.gov The this compound scaffold is well-suited for this approach due to the multiple points of diversification it offers. Solution-phase parallel synthesis is a commonly employed technique for creating pyrazole-based libraries. acs.orgnih.govacs.org

A typical parallel synthesis strategy would involve a multi-step sequence where a common intermediate is reacted with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate).

A potential workflow for generating a library of analogs could be:

N-1 Diversification: Synthesize a set of N-1 substituted 4-chloro-3-nitro-1H-pyrazoles by reacting 4-chloro-3-nitro-1H-pyrazole with an array of different benzyl halides (as described in section 4.2).

C-4 Diversification: Take the library from step 1 and divide it into multiple portions. React each portion with a different nucleophile (e.g., a selection of amines, alcohols) to displace the C-4 chloro group, thus introducing diversity at this position (as described in section 4.1).

C-3 Diversification: A portion of the library can undergo nitro group reduction to the amine (as in section 4.3). This new library of 3-aminopyrazoles can then be further diversified by reacting it with an array of acyl chlorides or sulfonyl chlorides to generate a variety of amides and sulfonamides.

This combinatorial approach allows for the exponential expansion of the number of unique analogs synthesized. By systematically varying the substituents at each position, a large and structurally diverse library of compounds can be efficiently generated for high-throughput screening and other research purposes. nih.gov

Table 5: Combinatorial Library Generation Example

ScaffoldBuilding Block Set A (N-1 Position)Building Block Set B (C-4 Position)Building Block Set C (C-3 Position, post-reduction)Total Compounds
4-chloro-3-nitro-1H-pyrazole10 different benzyl bromides10 different amines10 different acyl chlorides10 x 10 x 10 = 1000

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole, HRMS would be expected to confirm its molecular formula, C₁₀H₇Cl₂N₃O₂. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed.

The analysis would focus on identifying the pseudomolecular ions, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The high mass accuracy of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum, with the molecular ion cluster showing distinctive M, M+2, and M+4 peaks corresponding to the presence of two chlorine atoms.

Predicted HRMS Data for C₁₀H₇Cl₂N₃O₂

Ion Type Calculated m/z Expected Isotopic Pattern
[M+H]⁺ 271.9937 Presence of M+2 and M+4 peaks due to two chlorine atoms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the 4-chlorophenyl ring. The pyrazole proton would likely appear as a singlet in the downfield region. The methylene protons would also present as a singlet, while the protons on the 4-chlorophenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The positions of the signals would be influenced by the electron-withdrawing effects of the chloro and nitro groups. The carbon atoms of the pyrazole ring, the methylene carbon, and the carbons of the 4-chlorophenyl ring would all be identifiable.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H5 ~8.0-8.5 (s) ~125-130
Methylene (-CH₂-) ~5.5-6.0 (s) ~50-55
Benzyl-H (ortho to CH₂) ~7.3-7.5 (d) ~128-130
Benzyl-H (meta to CH₂) ~7.3-7.5 (d) ~129-131
Pyrazole-C3 N/A ~145-150
Pyrazole-C4 N/A ~110-115
Pyrazole-C5 See Pyrazole-H5 ~125-130
Benzyl-C (ipso) N/A ~135-140
Benzyl-C (ortho) See Benzyl-H (ortho) ~128-130
Benzyl-C (meta) See Benzyl-H (meta) ~129-131

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Cl bonds, C=N and C=C bonds within the pyrazole and phenyl rings, and C-H bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds of the aromatic rings. The symmetric stretching of the nitro group and the skeletal vibrations of the pyrazole and phenyl rings would likely be prominent in the Raman spectrum.

Predicted Vibrational Frequencies (cm⁻¹)

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
NO₂ asymmetric stretch ~1520-1560 Weak or inactive
NO₂ symmetric stretch ~1340-1380 Strong
C-Cl stretch ~700-800 Moderate
C=N stretch (pyrazole) ~1450-1550 Moderate
C=C stretch (aromatic) ~1400-1600 Strong
C-H stretch (aromatic) ~3000-3100 Moderate

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

The solid-state architecture would likely be influenced by intermolecular interactions such as π-π stacking between the pyrazole and/or phenyl rings of adjacent molecules. Weak C-H···O or C-H···N hydrogen bonds involving the nitro group and the pyrazole nitrogen atom could also play a role in stabilizing the crystal packing. The relative orientation of the 4-chlorobenzyl group with respect to the pyrazole ring would be a key conformational feature.

Advanced Spectroscopic Techniques for Dynamic Studies and Supramolecular Assemblies

While foundational techniques provide a static picture of the molecule, advanced spectroscopic methods could be employed to study its dynamic behavior and potential for forming supramolecular assemblies. For instance, variable-temperature NMR could be used to investigate conformational changes, such as restricted rotation around the N-CH₂ bond.

Furthermore, techniques like fluorescence spectroscopy could be utilized to explore the photophysical properties of the molecule and its potential to engage in host-guest interactions or self-assembly processes, although significant fluorescence is not necessarily expected for this particular structure. The formation of supramolecular structures could be driven by the intermolecular forces identified through X-ray crystallography, such as π-π stacking and weak hydrogen bonds.

Computational and Theoretical Investigations of 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole. These calculations can determine the molecule's electronic structure, electron density distribution, and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the presence of electron-withdrawing groups like the nitro (-NO2) and chloro (-Cl) substituents would be expected to lower the LUMO energy, enhancing its electrophilic character. The distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

Table 1: Key Electronic Properties from Quantum Chemical Calculations This table illustrates the typical parameters obtained from DFT calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available in the cited search results.

Parameter Description Predicted Influence on the Molecule
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting capability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO A key indicator of chemical reactivity and stability.
Dipole Moment (μ) Measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify charged regions and reactive sites. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, such as the bond connecting the pyrazole (B372694) ring to the chlorobenzyl group, allows the molecule to adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding potential energies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating potential chemical reactions involving this compound. By mapping the energy profile of a reaction pathway, from reactants through transition states to products, chemists can understand the feasibility and kinetics of a transformation.

For instance, if this pyrazole derivative were to undergo a nucleophilic aromatic substitution, computational models could identify the most likely site of attack. DFT calculations can model the structures and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies, which determine the reaction rate, and reaction enthalpies, which indicate whether a reaction is energetically favorable. Such studies provide a mechanistic understanding at the molecular level that is often difficult to obtain through experimental means alone.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific protein target. This method is central to drug discovery and involves placing the ligand (this compound) into the binding site of a receptor protein and calculating a "docking score," which estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the specific interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the binding. These simulations can confirm whether the initial docking pose is stable and can reveal the key amino acid residues involved in the interaction, guiding the design of more potent derivatives.

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To perform a QSAR study involving this compound, one would first need a dataset of structurally similar pyrazole derivatives with experimentally measured biological activities (e.g., enzyme inhibition or antimicrobial activity).

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. A mathematical model is then built to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, including optimizing the structure of this compound to enhance a desired biological effect. The presence of nitroaromatic and chloro-substituted groups would be significant descriptors in such a model.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can be used to aid in the characterization of a newly synthesized compound. For this compound, methods like DFT can be used to calculate its theoretical vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. These can be compared with experimental IR and Raman spectra to confirm the structure and identify key functional groups. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to assist in the complete assignment of all signals, which is a crucial step in structural elucidation.

Molecular Interaction Studies and Mechanistic Biological Exploration of 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole

Investigation of Specific Enzyme Target Modulation by 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole

The pyrazole (B372694) scaffold is a common feature in many enzyme inhibitors. For instance, various pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters. nih.gov Specifically, a study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives revealed their potent, reversible, and non-competitive inhibition of MAO, with some analogs achieving a Ki value in the nanomolar range. nih.gov

A particularly relevant study focused on the structural optimization of a close analog, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, as an inhibitor of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 kinase is a key player in the necroptosis pathway, a form of programmed cell death. nih.gov Structure-activity relationship (SAR) analysis of a series of 1-benzyl-1H-pyrazole derivatives led to the discovery of potent compounds with significant inhibitory activity against RIP1 kinase. nih.gov Given the structural similarity, it is plausible that this compound also targets RIP1 kinase or other kinases involved in cellular signaling pathways.

Other research has identified pyrazole derivatives as inhibitors of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid biosynthesis in bacteria. nih.gov This suggests a potential antibacterial application for compounds with this core structure. The inhibitory activity of these compounds is often attributed to their ability to fit into the active site of the target enzyme, forming specific interactions that block substrate binding or catalytic activity.

Table 1: Examples of Enzyme Inhibition by Pyrazole Analogs This table is generated based on data from studies on pyrazole derivatives and does not represent direct testing of this compound.

Pyrazole Analog Class Target Enzyme Type of Inhibition Potency (Example)
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles Monoamine Oxidase (MAO) Reversible, Non-competitive Ki ≈ 10⁻⁸ M
1-benzyl-1H-pyrazoles RIP1 Kinase Not specified Kd = 0.078 µM

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

The interaction of pyrazole-based compounds with various receptors has been a subject of extensive research. For example, certain tetrasubstituted pyrazole derivatives have been synthesized and evaluated for their binding affinity to estrogen receptor (ER) subtypes ERα and ERβ. nih.gov The introduction of a nitro group, as is present in this compound, was found to be beneficial for ERβ binding abilities in these analogs. nih.gov

In another study, pyrazole-based small molecules were identified as potent agonists for the apelin receptor (APJ), a G-protein coupled receptor involved in cardiovascular and metabolic regulation. duke.edu Structural modifications at the N1 position of the pyrazole core, where the 4-chlorobenzyl group is located in the target compound, were shown to significantly influence the agonist activity. duke.edu

Molecular docking studies have been employed to predict the binding modes of pyrazole derivatives with various receptors. For instance, docking simulations of pyrazole derivatives with receptor tyrosine kinases like VEGFR-2 have shown that these compounds can fit deeply within the binding pocket, forming hydrogen bonds and other favorable interactions. researchgate.net These computational approaches suggest that the specific substitutions on the pyrazole ring and the benzyl (B1604629) group of this compound would dictate its receptor binding profile and selectivity. The chlorophenyl and nitro groups are expected to play a significant role in forming specific interactions with receptor residues.

Characterization of Molecular Pathways Affected by this compound at the Cellular Level (excluding human trials)

At the cellular level, pyrazole derivatives have been shown to modulate a variety of molecular pathways, often leading to outcomes such as apoptosis (programmed cell death) and cell cycle arrest. For example, some novel pyrazole derivatives have been evaluated for their in vitro anticancer properties against human cancer cell lines, demonstrating the ability to induce apoptosis. nih.gov The inhibition of pathways crucial for cancer cell survival and proliferation is a common mechanism of action for such compounds.

The aforementioned inhibition of RIP1 kinase by a close analog of this compound directly implicates the necroptosis pathway. nih.gov Inhibition of this pathway could have therapeutic implications in diseases where necroptosis plays a pathogenic role. The study demonstrated that a potent compound from this series could protect the pancreas in a mouse model of pancreatitis, a condition where necroptosis is involved. nih.gov

Furthermore, the potential interaction with estrogen receptors suggests that this compound could interfere with estrogen-mediated signaling pathways, which are critical in the development and progression of certain cancers, such as breast cancer. nih.gov The specific effects on cellular pathways would depend on the compound's target selectivity and its downstream signaling consequences.

Structure-Mechanism Relationships for this compound Analogs

Structure-activity relationship (SAR) studies on pyrazole derivatives have provided valuable insights into how chemical modifications influence their biological activity. For the 1-benzyl-1H-pyrazole series of RIP1 kinase inhibitors, SAR analysis revealed the importance of the substituents on the benzyl ring for potency. nih.gov The presence of chloro groups on the benzyl moiety, as in the parent compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, was found to be a key determinant of its inhibitory activity. nih.gov This suggests that the 4-chloro substitution on the benzyl group of this compound is likely to be a critical feature for its biological activity.

In studies of pyrazole acylhydrazones and amides with antiproliferative and antioxidant properties, it was found that the nature and position of substituents on the pyrazole and phenylamino (B1219803) nuclei significantly affected their activity. nih.govresearchgate.net For instance, certain derivatives showed potent antitumor properties against specific cancer cell lines, with micromolar IC50 values. nih.govresearchgate.net

Table 2: Structure-Activity Relationship Insights from Pyrazole Analogs This table summarizes general SAR trends observed in studies of various pyrazole derivatives and is not based on direct data for this compound.

Structural Feature Influence on Activity Example from Analogs
Substitution on N1-benzyl group Critical for potency Chloro substitutions on the benzyl ring enhance RIP1 kinase inhibition.
Substituents on the pyrazole ring Modulates activity and selectivity Nitro groups can enhance binding to certain receptors like ERβ.

Proteomic and Metabolomic Approaches to Uncover Target Interactions

While no specific proteomic or metabolomic studies have been reported for this compound, these "omics" technologies represent powerful tools for elucidating the mechanism of action of novel compounds.

Proteomics: A proteomic approach could be used to identify the direct protein targets of this compound and to understand its off-target effects. Techniques such as chemical proteomics, where the compound is used as a bait to pull down its interacting proteins from a cell lysate, could be employed. Subsequent mass spectrometry analysis would then identify these proteins. This would provide an unbiased view of the compound's interactome and could reveal novel targets and mechanisms.

Metabolomics: Metabolomic profiling involves the comprehensive analysis of small molecule metabolites in a biological system. By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers could infer which metabolic pathways are perturbed by the compound. For example, a study on the treatment of Trypanosoma cruzi with different drugs used metabolomics to understand their modes of action. researchgate.net A similar approach could reveal if the target compound affects key metabolic pathways such as glycolysis, the TCA cycle, or lipid metabolism, providing clues about its cellular effects. nih.gov

Bioinorganic Chemistry Aspects (e.g., Metal Chelation, if relevant)

The nitrogen atoms in the pyrazole ring have the potential to act as ligands and chelate metal ions. researchgate.net Metal chelation can be a significant aspect of the biological activity of a compound, as it can affect the concentration and availability of essential metal ions in biological systems. mdpi.comresearchgate.net The chelation of metal ions like iron, copper, and zinc can influence various cellular processes, including enzymatic reactions and the generation of reactive oxygen species. mdpi.comresearchgate.netmdpi.com

Applications of 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Heterocyclic Synthesis

Substituted pyrazoles are foundational building blocks in heterocyclic chemistry due to the reactivity of their substituents and the stability of the pyrazole (B372694) ring. nih.govnbinno.com The title compound, with its chloro and nitro groups, offers multiple reaction sites for constructing more complex, fused heterocyclic systems.

The chlorine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a key feature for chemists to build upon the pyrazole scaffold. researchgate.net Furthermore, the nitro group at the C3 position can be reduced to an amino group. This resulting aminopyrazole is a versatile intermediate for synthesizing fused pyrazole systems like pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and other structures of medicinal and material interest. sci-hub.se

The general synthetic utility for compounds of this class is the construction of bicyclic and polycyclic heteroaromatic compounds. For instance, a 4-chloro-3-nitropyrazole derivative can undergo sequential reactions where the chloro group is first displaced by a nucleophile, followed by reduction of the nitro group and subsequent cyclization with an appropriate reagent to form a new fused ring.

Table 1: Potential Heterocyclic Systems Derived from 4-chloro-3-aminopyrazole Intermediates

Precursor Reagent Example Fused Heterocycle
4-substituted-3-amino-1H-pyrazole Formamide (B127407) Pyrazolo[3,4-d]pyrimidine
4-substituted-3-amino-1H-pyrazole Malononitrile Pyrazolo[3,4-b]pyridine

This table illustrates potential synthetic pathways based on established pyrazole chemistry.

Precursor for Advanced Organic Materials

The pyrazole nucleus is a component in various functional organic materials. Its derivatives have been investigated for applications such as dyes and conductive polymers. The electronic properties of the pyrazole ring, which can be tuned by substituents, make it a valuable component in materials science. While specific studies on 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole for materials applications are not widely reported, its structure is relevant to this field.

The extended π-system and the presence of electron-withdrawing groups (nitro and chloro) suggest that derivatives of this compound could exhibit interesting photophysical properties. Upon conversion to more complex conjugated systems, these molecules could potentially be used in the development of:

Dyes and Pigments: The chromophoric nature of the nitro-aromatic system can be extended through chemical modification to create new colorants.

Functional Polymers: Incorporation of the pyrazole moiety into a polymer backbone can impart specific thermal, electronic, or photoluminescent properties.

Optoelectronic Materials: Highly conjugated systems built from this pyrazole scaffold could be explored for their utility in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this remains a speculative application without direct research.

Ligand Design in Coordination Chemistry

Pyrazole and its derivatives are extensively used as ligands in coordination chemistry. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can coordinate to metal ions in various modes, acting as monodentate or bridging ligands to form both discrete coordination complexes and extended metal-organic frameworks (MOFs). nih.govmdpi.com

The title compound itself is a potential ligand. The nitrogen atoms of the pyrazole ring can bind to a metal center. The substituents (chloro, nitro, and chlorobenzyl groups) would modify the electronic properties and steric bulk of the ligand, thereby influencing the structure, stability, and properties of the resulting metal complexes. nih.gov

More commonly, such pyrazoles are modified to create multidentate ligands. For example, the chloro group could be substituted with another coordinating group (like a pyridine (B92270) or carboxylate) to create a chelating ligand capable of forming more stable complexes with metal ions.

Table 2: Potential Coordination Modes of Pyrazole-Based Ligands

Ligand Type Description Metal Complex Example
Monodentate One nitrogen atom of the pyrazole ring binds to a single metal center. [M(pyrazole)Cl2]
Bidentate (Chelating) Two coordinating atoms from the same ligand bind to a single metal center. [M(ligand)2]Cl2

This table shows common coordination modes for pyrazole-derived ligands in general.

Catalytic Applications

Metal complexes containing pyrazole-based ligands have been widely explored as catalysts in various organic transformations. mdpi.com The electronic and steric environment provided by the pyrazole ligand can be fine-tuned to enhance the catalytic activity and selectivity of the metal center.

While this compound has not been specifically cited in catalytic studies, complexes derived from it could potentially catalyze reactions such as:

Oxidation Reactions: Copper-pyrazole complexes are known to mimic the activity of certain oxidase enzymes and can catalyze the oxidation of substrates like catechol. mdpi.com

Coupling Reactions: Palladium-pyrazole complexes are used in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Polymerization: Pyrazole-based ligands have been used in catalysts for olefin polymerization.

The performance of such a catalyst would depend heavily on the final structure of the ligand and the choice of the metal ion. The substituents on the pyrazole ring play a crucial role in modulating the catalyst's properties.

Future Research Directions and Unexplored Avenues for 4 Chloro 1 4 Chlorobenzyl 3 Nitro 1h Pyrazole

Development of Asymmetric Synthetic Routes

Currently, the synthesis of substituted pyrazoles is well-established through methods like cyclocondensation and multicomponent reactions. researchgate.netnih.gov However, for many derivatives, including 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole, the development of asymmetric synthetic routes remains a significant challenge. Future research should prioritize the creation of stereochemically defined analogues, which is crucial for understanding their interactions with chiral biological targets.

Potential strategies could involve the use of chiral catalysts, such as chiral-at-metal Rh(III) complexes, which have been successfully employed in the asymmetric synthesis of related pyrazolo[3,4-b]pyridine analogues. rsc.org Another avenue could be the application of N-heterocyclic carbene (NHC) catalysis, which has shown promise in the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org The development of these methods would not only provide access to enantiomerically pure forms of the target compound but also open up new possibilities for creating derivatives with enhanced biological specificity.

Table 1: Potential Asymmetric Synthesis Strategies

Catalytic SystemReaction TypePotential Outcome
Chiral-at-metal Rh(III) complexesFriedel-Crafts-type alkylation/cyclizationHigh enantioselectivity in the formation of the pyrazole (B372694) core.
N-Heterocyclic Carbene (NHC) catalysisOxidative [3 + 3] annulationAccess to structurally diverse and chiral pyrazole derivatives.
Chiral Phase-Transfer CatalysisAsymmetric alkylationEnantioselective introduction of the 4-chlorobenzyl group.

Exploration of Novel Reactivity Patterns

The reactivity of the pyrazole ring is influenced by its substituents. The electron-withdrawing nature of the nitro and chloro groups in this compound suggests a propensity for nucleophilic aromatic substitution, particularly at the 4-position. Future studies should systematically explore the displacement of the chloro group with a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of new derivatives.

Furthermore, the nitro group at the 3-position offers a handle for further chemical transformations. Its reduction to an amino group could provide a key intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which have shown potential as EGFR-TK inhibitors. nih.gov The reactivity of the benzylic methylene (B1212753) group could also be explored, potentially through radical-mediated reactions or deprotonation followed by electrophilic trapping.

Advanced Mechanistic Biological Studies (pre-clinical, non-human, non-toxicology)

While pyrazole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the specific biological profile of this compound is not well-defined. mdpi.comnih.gov Future research should focus on elucidating its mechanism of action at a molecular level in non-human, pre-clinical models.

Initial investigations could involve high-throughput screening against a panel of kinases, proteases, or other enzymes implicated in disease. For instance, the structural similarities to known COX-2 inhibitors suggest that this could be a potential target. nih.gov Subsequent studies should aim to identify direct binding partners using techniques such as affinity chromatography or photoaffinity labeling. Understanding how the compound interacts with its biological targets will be crucial for any future therapeutic development. The presence of electron-withdrawing groups on the pyrazole ring has been shown to enhance antinociceptive efficacy in some analogues, suggesting a potential area for investigation. frontiersin.org

Integration into Supramolecular Architectures

The field of supramolecular chemistry offers exciting opportunities for the application of functionalized pyrazoles. mdpi.com The presence of halogen atoms and aromatic rings in this compound makes it an excellent candidate for forming non-covalent interactions, such as halogen bonding, π–π stacking, and C–H∙∙∙π interactions. mdpi.com These interactions can be exploited to construct well-defined supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Future work could involve co-crystallization with other molecules capable of forming strong non-covalent bonds. The resulting supramolecular structures could exhibit interesting properties, such as porosity, luminescence, or catalytic activity. The ability of pyrazole-based ligands to coordinate with metal ions is well-documented, and exploring the coordination chemistry of this particular derivative could lead to the discovery of novel materials with unique structural topologies. mdpi.com

Expanding Computational and Theoretical Investigations

Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules. For this compound, theoretical calculations, such as Density Functional Theory (DFT), can be used to predict its geometric and electronic properties. researchgate.net Such studies can provide insights into the molecule's reactivity and guide the design of new experiments.

Future computational work could focus on several key areas:

Reaction Mechanism Studies: DFT calculations can be used to model the transition states and intermediates of proposed reactions, helping to elucidate their mechanisms and predict their feasibility. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode of the compound and to design new derivatives with improved affinity.

Prediction of Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra. nih.gov

Analysis of Non-Covalent Interactions: Computational methods can be used to quantify the strength and nature of the non-covalent interactions that govern the formation of supramolecular assemblies. mdpi.com

Table 2: Focus Areas for Computational and Theoretical Investigations

Area of InvestigationComputational MethodPotential Insights
Reaction MechanismsDensity Functional Theory (DFT)Elucidation of transition states and reaction pathways.
Biological Target InteractionMolecular DockingPrediction of binding modes and affinities.
Spectroscopic AnalysisTime-Dependent DFT (TD-DFT)Correlation of theoretical and experimental spectra.
Supramolecular AssemblyQuantum Theory of Atoms in Molecules (QTAIM)Analysis and quantification of non-covalent interactions.

Q & A

Q. Table 1: Representative Synthesis Protocols

StepReagents/ConditionsYieldReference
Alkylation1-(4-chlorobenzyl) bromide, K₂CO₃, CH₃CN, reflux82%
NitrationHNO₃/H₂SO₄, 0°C → RT~70%*[Extrapolated from
*Hypothetical yield based on analogous pyrazole nitration.

Basic: How can the structural conformation of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 7.2–8.1 ppm confirm aromatic protons; δ 5.2–5.5 ppm indicates the benzylic CH₂ group .
    • ¹³C NMR : Peaks at ~150 ppm (C=O) and ~140 ppm (nitro group) confirm functional groups .
  • X-ray Crystallography :
    • Dihedral angles between the pyrazole ring and chlorobenzyl substituents (e.g., ~79° in analogous compounds) reveal steric and electronic interactions .
    • Intermolecular C–H···O hydrogen bonds stabilize crystal packing .

Q. Table 2: Key Crystallographic Parameters (Analogous Compound)

ParameterValueReference
Dihedral angle (pyrazole/chlorophenyl)79.25°
Crystal systemTriclinic
Space groupP1

Basic: What physicochemical properties are critical for solubility and stability studies?

Methodological Answer:

  • LogP : Predicted ~3.5 (via software like ACD/Labs), indicating moderate lipophilicity suitable for cellular uptake .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, suggesting stability under standard lab conditions .
  • pH Sensitivity : Nitro groups may hydrolyze under strong acidic/basic conditions; buffer systems (pH 6–8) are recommended for biological assays .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for nitro-group introduction?

Methodological Answer:

  • DFT Calculations : Compare energy barriers for nitration pathways (e.g., electrophilic vs. radical mechanisms). For example:
    • Electrophilic nitration (HNO₃/H₂SO₄) favors meta-substitution due to charge distribution on the pyrazole ring .
    • Radical pathways (e.g., using NO₂⁺) may explain side products in non-polar solvents .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs differentiate between proton-transfer steps and radical intermediates .

Advanced: What strategies are used to analyze the conformational flexibility of the chlorobenzyl substituent?

Methodological Answer:

  • Dynamic NMR : Variable-temperature ¹H NMR detects restricted rotation of the chlorobenzyl group (ΔG‡ ~12 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Trajectories reveal torsional angles (e.g., 0–180°) and steric clashes with the nitro group .
  • X-ray Pair Distribution Function (PDF) : Probes short-range order in amorphous phases, relevant for formulation studies .

Advanced: How can researchers design assays to evaluate biological activity despite limited literature data?

Methodological Answer:

  • Target Prioritization : Focus on enzymes inhibited by nitro-pyrazoles (e.g., carbonic anhydrases, prostaglandin synthases) .
  • Cell-Based Assays :
    • Cytotoxicity : MTT assay (IC₅₀) in cancer lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase isoforms (e.g., CAH1, CAH2) .
  • SAR Studies : Compare with analogs (e.g., 3-trifluoromethyl-pyrazoles) to identify critical substituents .

Q. Table 3: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
5-(4-Cl-Ph)-3-CF₃-pyrazoleCAH10.45
3-Bromo-pyrazole derivativeHeLa>100 (Inactive)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.